molecular formula C20H24N2O4S B2691013 N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 690644-62-3

N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2691013
CAS No.: 690644-62-3
M. Wt: 388.48
InChI Key: OTWPUIFPMYLBJJ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure includes an acetylphenyl group and a tert-butylbenzenesulfonamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:

    Sulfonamidation: The reaction of the acetylated phenyl compound with a sulfonamide derivative.

    Amidation: The final step involves the formation of the amide bond between the acetylphenyl and sulfonamido groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE involves:

    Molecular Targets: Enzymes or receptors in microbial cells.

    Pathways: Inhibition of enzyme activity or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Acetylphenyl)sulfonamide: Lacks the tert-butyl group but shares similar chemical properties.

Uniqueness

N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both acetyl and tert-butyl groups, which may enhance its stability and biological activity compared to simpler sulfonamides.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(23)15-5-9-17(10-6-15)22-19(24)13-21-27(25,26)18-11-7-16(8-12-18)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWPUIFPMYLBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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